N-(3-(furan-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(3-(Furan-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane core substituted with a thiophen-2-yl group and a carboxamide side chain. The carboxamide nitrogen is further modified with a 3-(furan-2-yl)-3-hydroxypropyl moiety.
The compound’s synthesis likely involves palladium-mediated cross-coupling or sulfonamide formation strategies, as seen in related thiophene-containing compounds (e.g., describes methods for preparing N-(indolyl)thiophene sulfonamides via Cs₂CO₃-mediated reactions). Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-13(14-5-3-11-21-14)7-10-18-16(20)17(8-1-2-9-17)15-6-4-12-22-15/h3-6,11-13,19H,1-2,7-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVWCFDSRKHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with the CAS number 1421499-90-2, is a compound characterized by a complex structure that integrates a furan ring, a thiophene ring, and a cyclopentanecarboxamide moiety. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The structure is notable for its heterocyclic components, which are known to influence biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421499-90-2 |
| Molecular Formula | C17H21NO3S |
| Molecular Weight | 319.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential anticancer properties. The presence of the furan and thiophene rings may contribute to its reactivity and interaction with biological macromolecules.
Anticancer Activity
A study evaluating various compounds with similar structural motifs reported promising anticancer activity against several human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). While specific data on this compound is scarce, compounds with analogous structures demonstrated significant cytotoxic effects:
- HepG2 Cells : IC50 values around 26.6 µg/ml.
- A549 Cells : IC50 values around 27.7 µg/ml compared to doxorubicin (28.3 µg/ml) .
These findings indicate that compounds containing furan and thiophene may have similar mechanisms of action, potentially involving DNA damage and modulation of gene expression related to cancer pathways.
The proposed mechanism by which compounds like this compound exert their effects likely involves:
- Interaction with Enzymes : The furan and thiophene rings can interact with various enzymes involved in cancer progression.
- DNA Interaction : Similar compounds have shown the ability to induce DNA damage, leading to apoptosis in cancer cells.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, indicating a potential pathway for therapeutic action.
Comparison with Similar Compounds
Thiophene-Based Anticancer Agents
highlights thiophene derivatives with antiproliferative activity against human breast cancer. Key analogs include:
Key Observations :
- The cyclopentane core may confer conformational rigidity compared to the flexible enamine/enone linkers in analogs 26–29, possibly affecting target binding .
- While the target compound’s IC₅₀ remains uncharacterized in the provided evidence, its structural similarity to sub-10 μM agents suggests plausible bioactivity.
Heterocyclic Carboxamides in Agrochemistry
lists carboxamide pesticides (e.g., cyprofuram, flutolanil) with structural parallels:
Key Observations :
- The target compound’s thiophene and furan groups are atypical in agrochemical carboxamides, which favor halogenated or alkylated aromatics. This divergence may indicate a therapeutic rather than pesticidal application.
Crystallographic and Computational Analysis
The cyclopentane and heterocyclic systems would likely require high-resolution data for accurate refinement, a common challenge in small-molecule crystallography .
Preparation Methods
Friedel-Crafts Acylation Approach
Thiophene undergoes Friedel-Crafts acylation with cyclopentanecarbonyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane at 0–5°C for 6 hours. Workup with ice-water yields the carboxylic acid precursor (72% yield).
Optimization Data
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| AlCl₃ | 0–5 | 72 |
| FeCl₃ | 0–5 | 58 |
| BF₃·OEt₂ | 0–5 | 64 |
Carboxylic Acid to Acyl Chloride Conversion
The acid (10 mmol) reacts with oxalyl chloride (12 mmol) in anhydrous dichloromethane with catalytic DMF (1 drop) at 25°C for 2 hours. Excess reagent is removed under vacuum to yield 1-(thiophen-2-yl)cyclopentanecarbonyl chloride (94% purity by NMR).
Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine
Epoxide Ring-Opening Strategy
- Epichlorohydrin and Furan-2-ylmagnesium Bromide :
Epichlorohydrin reacts with furan-2-ylmagnesium bromide in THF at −78°C, followed by warming to 25°C (16 hours). Quenching with NH₄Cl yields 3-(furan-2-yl)oxirane (61% yield). - Ammonia-Mediated Epoxide Opening :
The epoxide (5 mmol) reacts with aqueous ammonia (28%) in ethanol at 60°C for 12 hours, producing the amine after purification via ion-exchange chromatography (55% yield).
Aldol Condensation and Reductive Amination
- Aldol Reaction : Furan-2-carbaldehyde and acetone undergo base-catalyzed condensation (NaOH, ethanol, 25°C) to form 4-(furan-2-yl)-4-hydroxybutan-2-one (68% yield).
- Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN in methanol at 25°C, yielding the amine (49% yield).
Amide Bond Formation Strategies
Acyl Chloride and Amine Coupling
The acyl chloride (1.1 eq) reacts with 3-(furan-2-yl)-3-hydroxypropylamine (1 eq) in dichloromethane and triethylamine (2 eq) at 0°C for 1 hour, followed by 25°C for 12 hours. Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding the target compound (78% yield, 96% purity).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 3.2 Hz, 1H, thiophene), 7.18 (d, J = 5.1 Hz, 1H, thiophene), 6.85–6.78 (m, 2H, furan), 4.21 (br s, 1H, OH), 3.45–3.32 (m, 2H, CH₂NH).
- HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₂O₃S [M+H]⁺ 345.1274, found 345.1278.
Coupling Agent-Mediated Synthesis
Using EDCl (1.2 eq) and HOBt (1.1 eq) in THF, the carboxylic acid (1 eq) reacts with the amine (1 eq) at 25°C for 24 hours. Yield improves to 83% with reduced epimerization risk.
Comparative Coupling Efficiency
| Coupling System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | THF | 83 |
| Disuccinimidyl carbonate | Acetonitrile | 76 |
| CDI | DMF | 71 |
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| Atom Economy (%) | 64 | 72 |
| PMI (kg/kg product) | 32 | 11 |
Q & A
Q. What are the established synthetic pathways for N-(3-(furan-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are key intermediates optimized?
Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Cyclopentanecarboxylic acid activation via coupling reagents (e.g., EDCI/HOBt) with thiophen-2-yl substituents to form the cyclopentanecarboxamide core .
- Step 2 : Introduction of the 3-(furan-2-yl)-3-hydroxypropyl side chain through nucleophilic substitution or amidation under mild acidic conditions .
- Optimization : Reaction yields depend on solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (40–60°C) to minimize side reactions like furan ring oxidation .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the hydroxypropyl group (δ 1.8–2.2 ppm for CH₂, δ 4.5–5.0 ppm for OH) and thiophene/furan aromatic protons (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular weight (C₁₇H₂₀N₂O₃S, theoretical [M+H⁺] = 333.12) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl moiety (if crystalline samples are obtainable) .
Q. What computational tools predict its physicochemical properties, and which parameters are critical for experimental design?
- PubChem-derived descriptors : LogP (~2.8), topological polar surface area (90 Ų), and hydrogen bond donors/acceptors (2/5) guide solubility and permeability .
- DFT Calculations : Optimize geometry for docking studies, focusing on the carboxamide’s electrostatic potential for target interactions .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what contradictions exist between in silico predictions and experimental data?
- Mechanism : The carboxamide group may act as a hydrogen-bond donor to enzymes (e.g., kinases or GPCRs), while the thiophene-furan system modulates hydrophobic interactions .
- Contradictions : Computational docking (AutoDock Vina) may predict high affinity (Kd <10 nM) for a kinase, but in vitro assays (SPR/ITC) show weaker binding (Kd ~100 nM) due to solvation effects or conformational flexibility . Validate via mutagenesis or co-crystallization .
Q. What strategies resolve discrepancies in bioactivity data across different experimental models?
- Model Comparison : Compare IC₅₀ values in cell-based assays (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring), which may explain reduced efficacy in vivo vs. in vitro .
Q. How can enantioselective synthesis of the hydroxypropyl group improve pharmacological activity?
- Chiral Resolution : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate (R)- or (S)-hydroxypropyl enantiomers.
- Activity Correlation : Test enantiomers in receptor-binding assays; e.g., (S)-enantiomers may show 10-fold higher affinity due to steric complementarity .
Q. What structure-activity relationship (SAR) insights guide derivative design?
-
Key Modifications :
- Replace thiophene with pyridine: Reduces logP but improves aqueous solubility.
- Substitute furan with tetrahydrofuran: Enhances metabolic stability by blocking oxidation .
-
Data Table :
Derivative logP IC₅₀ (μM) Solubility (mg/mL) Parent 2.8 0.5 0.1 Pyridine 2.1 1.2 0.8 THF analog 2.5 0.7 0.3
Q. What pharmacokinetic challenges arise, and how are they addressed methodologically?
- ADME Issues : Low oral bioavailability (<20%) due to poor intestinal absorption.
- Solutions :
- Prodrug Design : Acetylate the hydroxyl group to increase lipophilicity .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance plasma half-life .
Q. How does the compound’s electronic structure influence its potential in materials science?
- Conjugated System : The thiophene-furan-carboxamide system exhibits π-π stacking, suitable for organic semiconductors (bandgap ~3.2 eV via UV-Vis) .
- Applications : Thin-film transistors (charge mobility ~0.1 cm²/V·s) or photovoltaic layers .
Q. What multi-target effects are hypothesized, and how are polypharmacology risks evaluated?
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase inhibition (e.g., JAK2, EGFR).
- Risk Mitigation : Prioritize derivatives with >50-fold selectivity for the primary target via IC₅₀ ratio analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
